Adomac
Overview
Description
Adomac is a company specializing in data analysis, machine learning, AI, and predictive modeling . They aim to extract valuable insights and create actionable strategies. They offer services such as data visualization, data cleaning, and machine learning . Adomac Limited also operates in the Chemicals industry, employing 11-20 people and generating revenue between $1M-$5M .
Scientific Research Applications
Climate Dataset Construction
Adomac has been instrumental in the development of climate datasets, such as the CRU TS (Climatic Research Unit gridded Time Series) version 4. This dataset offers a comprehensive climate overview on a global scale, excluding Antarctica, and is crucial for climate research and modeling. It uses advanced interpolation techniques, including angular-distance weighting (ADW), to integrate extensive weather station observations, thereby enhancing traceability and geographical variation in dataset quality (Harris et al., 2020).
Health Monitoring and Fall Detection
Adomac plays a significant role in automatic systems for health monitoring, particularly in detecting falls among the elderly. A framework using spatial-temporal convolutional graph networks (ST-GCN) has been developed, which treats falls as anomalies in activities of daily living (ADLs). This approach enhances the detection of falls without the need for explicit labeling, making it ideal for real-world applications (Galvão et al., 2021).
Alzheimer's Disease Research
In Alzheimer's disease (AD) research, Adomac has been used for comparing amyloid imaging markers in cognitively normal older adults. This comparison between markers like 18F-flutemetamol and 11C-Pittsburgh compound B is crucial for understanding preclinical AD and has significant implications for clinical drug development (Adamczuk et al., 2015).
Bioinformatics and Molecular Analysis
Adomac has contributed to bioinformatics through ADOMA, a tool that modifies ClustalW multiple alignments of nucleotide or protein sequences. This tool aids in simplifying the output of alignments, especially in scenarios with small differences like single nucleotide polymorphisms, and enhances the analysis process in evolutionary biology and biomedical sciences (Zaal & Nota, 2016).
Spacecraft Anomaly Detection
In space technology, Adomac has been used to develop methodologies for detecting and identifying faults in spacecraft reaction wheels. This research involves distinguishing between normal system behavior and anomalies, contributing significantly to the reliability and performance of spacecraft attitude control systems (Omran & Murtada, 2019).
Future Directions
properties
IUPAC Name |
(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMJOLFPZNQBZ-OZHVXATGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adomac | |
CAS RN |
142697-76-5 | |
Record name | S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.